molecular formula C11H15BrN2O3 B13867712 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide

Katalognummer: B13867712
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: WUEXPFMWEGZKLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-methoxypyridin-4-amine, which is then reacted with 2-hydroxy-2-methylbutanoic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H15BrN2O3

Molekulargewicht

303.15 g/mol

IUPAC-Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylbutanamide

InChI

InChI=1S/C11H15BrN2O3/c1-4-11(2,16)10(15)13-7-5-8(12)14-9(6-7)17-3/h5-6,16H,4H2,1-3H3,(H,13,14,15)

InChI-Schlüssel

WUEXPFMWEGZKLY-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.